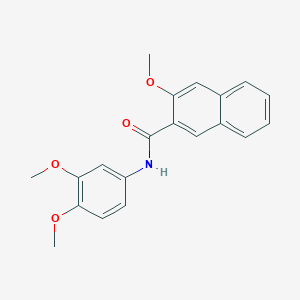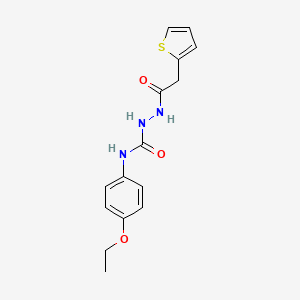
N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide, also known as FMPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPT is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has been studied for its potential therapeutic applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation, N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has been shown to protect against oxidative stress and improve cognitive function.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide is not fully understood, but it is believed to act through various pathways, including the inhibition of protein kinase C, the activation of caspases, and the inhibition of NF-κB. N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has also been shown to modulate the expression of various genes involved in cancer, inflammation, and neurodegenerative diseases.
Biochemical and Physiological Effects
N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the protection against oxidative stress. N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has also been shown to have potential advantages and limitations for laboratory experiments, including its stability, solubility, and toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has potential advantages and limitations for laboratory experiments. N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide is stable under various conditions and has good solubility in aqueous and organic solvents. N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide also has low toxicity, making it a promising candidate for further studies. However, N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has limitations, including its cost and availability, which may hinder its use in large-scale experiments.
Direcciones Futuras
For N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide research include further studies on its mechanism of action, the optimization of its synthesis method, and the exploration of its potential therapeutic applications in various fields.
Métodos De Síntesis
N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has been synthesized through various methods, including the reaction of 4-methyl-1H-pyrazole-1-carbothioamide with 2-furyl methyl bromide in the presence of a base, such as potassium carbonate. Other methods include the reaction of 4-methyl-1H-pyrazole-1-carbothioamide with 2-furylcarbonyl chloride in the presence of a base, such as triethylamine. The synthesis of N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has been optimized through various parameters, including reaction time, temperature, and solvent.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-methylpyrazole-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-8-5-12-13(7-8)10(15)11-6-9-3-2-4-14-9/h2-5,7H,6H2,1H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQACGORRCQPKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B5822226.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5822242.png)
![2-[2-(2-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5822247.png)
![4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5822250.png)
![3-(3-oxo-4-phenyl-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5822255.png)

![N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine](/img/structure/B5822260.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5822265.png)
![ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B5822269.png)
![methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate](/img/structure/B5822275.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5822284.png)

